molecular formula C9H9N3O8 B14482625 1,3-Dimethoxy-5-methyl-2,4,6-trinitrobenzene CAS No. 66414-56-0

1,3-Dimethoxy-5-methyl-2,4,6-trinitrobenzene

Cat. No.: B14482625
CAS No.: 66414-56-0
M. Wt: 287.18 g/mol
InChI Key: OHYFVDTVYZPUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethoxy-5-methyl-2,4,6-trinitrobenzene is an aromatic compound characterized by a benzene ring substituted with three nitro groups, two methoxy groups, and one methyl group. This compound is part of the broader class of nitroaromatic compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-5-methyl-2,4,6-trinitrobenzene can be synthesized through a multi-step process involving nitration and methylation reactions. The nitration of aromatic compounds typically involves the use of nitric acid and sulfuric acid as reagents. For example, the nitration of methylbenzene (toluene) can yield trinitrotoluene, which can then be further modified to introduce methoxy groups .

Industrial Production Methods

Industrial production of nitroaromatic compounds often involves large-scale nitration processes. These processes are carried out in specialized reactors designed to handle the highly exothermic nature of nitration reactions. The use of mixed acid (a combination of nitric acid and sulfuric acid) is common in these industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-methyl-2,4,6-trinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethoxy-5-methyl-2,4,6-trinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-methyl-2,4,6-trinitrobenzene involves its interaction with molecular targets through its nitro and methoxy groups. The nitro groups can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can impact biological pathways and industrial processes .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trinitrobenzene: Similar in structure but lacks the methoxy and methyl groups.

    2,4,6-Trinitrotoluene (TNT): Similar nitro group arrangement but with a different substitution pattern.

    1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Contains amino groups instead of methoxy groups

Uniqueness

1,3-Dimethoxy-5-methyl-2,4,6-trinitrobenzene is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

CAS No.

66414-56-0

Molecular Formula

C9H9N3O8

Molecular Weight

287.18 g/mol

IUPAC Name

1,3-dimethoxy-5-methyl-2,4,6-trinitrobenzene

InChI

InChI=1S/C9H9N3O8/c1-4-5(10(13)14)8(19-2)7(12(17)18)9(20-3)6(4)11(15)16/h1-3H3

InChI Key

OHYFVDTVYZPUPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])OC)[N+](=O)[O-])OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.